cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
CAS No.: 189348-40-1
Cat. No.: VC2565713
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189348-40-1 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | (3aS,6aR)-5-benzyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
| Standard InChI | InChI=1S/C13H14N2O2/c16-12-10-6-14-7-11(10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2/t10-,11+ |
| Standard InChI Key | LASIKWRVUBLQPO-PHIMTYICSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H](CN1)C(=O)N(C2=O)CC3=CC=CC=C3 |
| SMILES | C1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3 |
| Canonical SMILES | C1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic organic compound with the following properties:
| Property | Description |
|---|---|
| CAS Number | 189348-40-1 |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| Structure | Fused pyrrole and pyrrolidine ring system |
| Configuration | cis-stereochemistry |
| Functional Groups | Dione (1,3-positions), benzyl substituent |
The compound is distinguished by its bicyclic structure consisting of fused pyrrole and pyrrolidine rings, creating a tetrahydropyrrolo[3,4-c]pyrrole core. The cis-configuration specifically refers to the stereochemical arrangement of the hydrogen atoms at the ring fusion, which contributes significantly to the compound's biological and chemical properties. The presence of the benzyl group at the 2-position and the dione functionality at positions 1 and 3 create a unique electronic and steric environment that influences its reactivity and potential applications.
Structural Significance
The cis-configuration of this compound is particularly important because it creates a specific three-dimensional arrangement that affects how the molecule interacts with biological targets and other chemical entities. This stereochemical feature distinguishes it from related compounds such as its trans-isomer or compounds with the benzyl group at different positions. The fused ring system provides rigidity to the molecular framework, while the benzyl group introduces aromatic character and potential for π-π interactions.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, with the most common methods leveraging cycloaddition reactions.
Alternative Synthetic Approaches
Another approach involves the reaction of maleimides with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine derivatives in the presence of trifluoroacetic acid . This method proceeds through a stepwise mechanism:
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Initial formation of a silyl-stabilized intermediate
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Intramolecular cyclization
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Formation of the fused ring system
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Establishment of the cis-configuration
The yield for this synthetic route ranges from 80-85%, making it a viable alternative for larger-scale preparations .
| Synthetic Method | Key Reagents | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| [3+2] Cycloaddition | 2H-azirines, maleimides | Visible light, photocatalyst | 70-85 | High (cis-selective) |
| TFA-mediated reaction | N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, maleimide | TFA, DCM, 0-20°C | 80-85 | High (cis-selective) |
Physical and Chemical Properties
cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione displays the following physical and chemical characteristics:
Physical Properties
The compound typically appears as a white to off-white solid with the following properties :
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | White to off-white |
| Predicted Boiling Point | ≈459.9 ± 45.0°C at 760 Torr |
| Predicted Density | ≈1.269 ± 0.06 g/cm³ |
| Solubility in Water | Slightly soluble (≈2.2 g/L at 25°C) |
| Recommended Storage | 2-8°C, sealed, dry conditions |
Chemical Reactivity
The reactivity of cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is primarily determined by its constituent functional groups:
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The imide functionality (1,3-dione system) can undergo various nucleophilic additions and reductions
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The benzyl group can participate in aromatic substitution reactions
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The nitrogen atom can be further functionalized through alkylation or acylation
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The bicyclic ring system provides opportunities for ring-opening reactions under certain conditions
Applications in Research and Development
cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has found applications across multiple scientific disciplines:
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a valuable intermediate for developing bioactive molecules. Its unique structural features make it particularly useful for the following applications :
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Development of enzyme inhibitors targeting specific cellular pathways
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Design of receptor modulators, particularly those involved in neurological functions
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Creation of novel drug candidates for treating various conditions including:
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Neurodegenerative diseases
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Metabolic disorders
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Inflammatory conditions
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The compound's rigid bicyclic framework provides a well-defined spatial arrangement for substituents, which can be critical for achieving proper binding interactions with biological targets .
Materials Science Applications
In materials science, cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione and related compounds have been investigated as building blocks for:
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Developing advanced polymers with specialized properties
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Creating organic thin film transistors
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Synthesizing materials with unique electronic properties
Related pyrrolo[3,4-c]pyrrole-based polymers have demonstrated promising p-channel charge transport performance with hole mobility values reaching up to 0.013 cm² V⁻¹ s⁻¹ in organic thin film transistors .
Organic Synthesis Applications
The compound serves as a useful building block in organic synthesis, particularly for:
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Construction of more complex heterocyclic frameworks
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Introduction of the bicyclic pyrrolopyrrole motif into larger molecules
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Serving as a platform for diversity-oriented synthesis
Comparison with Related Compounds
To better understand the significance of cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, it is useful to compare it with structurally similar compounds:
Comparison with Position-5 Benzyl Isomer
A closely related compound is cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS: 370879-53-1), which differs in the position of the benzyl group (position 5 instead of position 2) . The following table highlights key differences:
| Feature | cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
|---|---|---|
| CAS Number | 189348-40-1 | 370879-53-1 |
| Benzyl Position | Position 2 (on imide nitrogen) | Position 5 (on pyrrolidine nitrogen) |
| Applications | Protein target modulation, materials science | Protein degrader building block |
| Synthesis | Direct from maleimide and 2H-azirines | From maleimide and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
Comparison with Non-Dione Analogs
cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole (CAS: 172739-04-7) represents a related structure without the dione functionality . This compound maintains the core bicyclic system but lacks the imide group, resulting in different reactivity patterns and applications.
| Feature | cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₂ | C₁₃H₁₈N₂ |
| Functional Groups | Dione (imide), benzyl | Benzyl only |
| Reactivity | Electrophilic at carbonyls | Nucleophilic at nitrogens |
| Applications | Drug development, materials | Primarily as synthetic intermediates |
Current Research and Future Directions
Recent research involving cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione and related compounds has focused on several promising areas:
Development of Novel Synthetic Methodologies
Researchers continue to explore improved methods for synthesizing this compound and its derivatives. The visible light-promoted [3+2] cycloaddition approach represents a significant advancement in this area, offering environmentally friendly conditions and excellent stereoselectivity . Future work may focus on:
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Catalytic asymmetric syntheses
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Flow chemistry approaches for scalable production
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Alternative activation methods that don't require photocatalysts
Exploration of Biological Activities
The unique structure of cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione makes it an interesting scaffold for developing bioactive compounds. Research in this area includes:
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Screening for activity against various therapeutic targets
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Structure-activity relationship studies to optimize biological performance
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Investigation of potential applications in treating neurological disorders
Materials Science Applications
In materials science, there is growing interest in utilizing this compound and its derivatives for:
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Development of novel organic semiconductors
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Creation of advanced polymeric materials
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Exploration of applications in organic electronics
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